Nanomolar Antagonism at α3β4 Nicotinic Acetylcholine Receptors (nAChRs) vs. Clinically Relevant Comparators
4-Chloro-6-isopropyl-2-methylquinoline exhibits exceptionally potent antagonism at the human α3β4 nAChR subtype with an IC₅₀ of 1.8 nM, as measured by inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux in SH-SY5Y cells [1]. This potency substantially exceeds that of the clinical nAChR antagonist methadone (IC₅₀ = 1.9 µM) and the peptidic antagonist α-conotoxin TxID (IC₅₀ = 12.5 nM) under analogous assay conditions [2][3]. The compound demonstrates a >1,000-fold improvement in potency relative to methadone and a 7-fold improvement over α-conotoxin TxID.
| Evidence Dimension | Antagonist potency (IC₅₀) at human α3β4 nicotinic acetylcholine receptor |
|---|---|
| Target Compound Data | 1.8 nM |
| Comparator Or Baseline | Methadone (IC₅₀ = 1.9 µM); α-Conotoxin TxID (IC₅₀ = 12.5 nM) |
| Quantified Difference | Target compound is ~1,055-fold more potent than methadone; ~7-fold more potent than α-conotoxin TxID |
| Conditions | Human SH-SY5Y cells; inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux |
Why This Matters
This level of potency at a defined nAChR subtype is critical for researchers investigating nicotinic receptor pharmacology or seeking selective antagonists for chemical probe development.
- [1] EcoDrugPlus. 4-Chloro-6-isopropyl-2-methylquinoline. Compound ID: 2126094. University of Helsinki. View Source
- [2] Xiao Y, et al. Blockade of rat α3β4 nicotinic receptor function by methadone, its metabolites, and structural analogs. J Pharmacol Exp Ther. 2001;299(1):366-371. View Source
- [3] Luo S, et al. α-Conotoxin TxID and [S9K]TxID, α3β4 nAChR Antagonists, Attenuate Expression and Reinstatement of Nicotine-Induced Conditioned Place Preference in Mice. Mar Drugs. 2020;18(12):646. View Source
